molecular formula C10H6Cl2N4 B1272075 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 58791-78-9

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1272075
CAS RN: 58791-78-9
M. Wt: 253.08 g/mol
InChI Key: LIBPJAAKKFAEAT-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a derivative of the pyrazole class, characterized by a pyrazole ring substituted with amino and carbonitrile groups, as well as dichlorophenyl substituents. This structure is part of a broader family of pyrazole carbonitriles that have been extensively studied due to their potential applications in various fields, including medicine and agriculture.

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been explored using different catalysts and conditions. For instance, [4CSPy]ZnCl3, a new acidic catalyst, was designed and tested for the synthesis of these compounds through oxidative aromatization, showing the versatility of synthetic approaches . Another method employed alumina–silica-supported MnO2 as a recyclable catalyst in water, providing an environmentally friendly and efficient one-pot multicomponent protocol . Additionally, the Gewald synthesis technique was used to synthesize related compounds, demonstrating the adaptability of synthetic strategies to produce various derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole carbonitriles has been determined using X-ray crystallography, revealing the spatial arrangement of atoms and the geometry of the pyrazole ring. For example, the crystal structure of a related compound showed intermolecular N-H…N and C-H…Cl interactions, which stabilize the crystal structure and influence the properties of the compound . The dihedral angle between the trichlorophenyl and pyrazole groups in another derivative was found to be influenced by intermolecular hydrogen bonding and crystal packing effects .

Chemical Reactions Analysis

Pyrazole carbonitriles undergo various chemical reactions to form different products. Michael-type addition reactions have been used to synthesize a series of pyrazoles with high regio-selectivity . Furthermore, reactions with chloroacetyl chloride and 3-cyanopyridine-2-thiolates have been reported to yield hybrid molecules bearing nicotinonitrile and pyrazole units . These reactions demonstrate the reactivity and potential for further functionalization of pyrazole carbonitriles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbonitriles are closely related to their molecular structure. The presence of electron-withdrawing groups such as carbonitrile influences the electronic properties and reactivity of the compounds. The crystal structure analysis provides insights into the solid-state properties, which are important for understanding the material's stability and potential applications. The antifungal and antibacterial studies of some derivatives have shown excellent biocidal properties, indicating the biological relevance of these compounds .

Scientific Research Applications

  • Synthesis of Antidepressant Molecules

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
    • Method : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
  • Synthesis of Thiazolidine Derivatives

    • Field : Organic Synthesis
    • Application : Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
    • Method : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
    • Results : They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
  • Antifungal Activity
    • Field : Medicinal Chemistry
    • Application : Compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents have been synthesized .
    • Method : A series of novel 4-substituted N - (5-amino-1 H -1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide .
    • Results : Many of these compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .
  • Antibacterial Activity
    • Field : Medicinal Chemistry
    • Application : Arylsulfonamides, derived from the antibacterial drug sulfanilamide, constitute an important class of biologically active compounds with a broad spectrum of pharmacological applications .
    • Method : Versatile biological properties of sulfonamides include antibacterial , antidiabetic , diuretic , antiglaucoma , antiviral , anti-inflammatory or anticancer activity .
    • Results : Our long-term studies on pyridine-3-sulfonamides derivatives were focused on the synthesis of 4-substituded pyridine-3-sulfonamides with both primary and secondary sulfonamide moieties, and exploration of their multidirectional biological activity: inhibition of carbonic anhydrase isozymes , in vitro anticancer properties and antibacterial activity .

Safety And Hazards

The safety data sheet for “5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile” can be found at various sources . It is recommended to handle this compound with care and use appropriate personal protective equipment.

properties

IUPAC Name

5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBPJAAKKFAEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377185
Record name 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

CAS RN

58791-78-9
Record name 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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